molecular formula C13H25ClN2O3 B2533684 Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride CAS No. 2287341-18-6

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride

Cat. No. B2533684
CAS RN: 2287341-18-6
M. Wt: 292.8
InChI Key: XZQSEPKTLXXSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride” is a chemical compound with the CAS Number 2219371-52-3 . It has a molecular weight of 292.81 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.81 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Synthesis and Chemical Applications

One significant application of related compounds involves the development of novel synthetic routes and theoretical studies. Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin, yielding novel classes of compounds with potential biological activities. This study highlights the synthetic versatility of spirocyclic compounds and the impact of substituents on intramolecular hydrogen bond strength (Amirani Poor et al., 2018).

Medicinal Chemistry and Antiviral Activity

In the realm of antiviral research, Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, evaluating their activity against human coronaviruses and influenza viruses. Their findings identify the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as a versatile structure for developing antiviral agents, showcasing the therapeutic potential of such spirocyclic compounds (Apaydın et al., 2019).

Protective Group Chemistry

Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids. This innovation underscores the importance of spirocyclic carbamates in protecting group chemistry, offering improved stability and ease of handling compared to traditional reagents (Rao et al., 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQSEPKTLXXSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.